molecular formula C8H6ClF3O B12111253 2-Chloromethyl-3-trifluoromethyl-phenol

2-Chloromethyl-3-trifluoromethyl-phenol

Cat. No.: B12111253
M. Wt: 210.58 g/mol
InChI Key: YSDPRMUCAJVXJA-UHFFFAOYSA-N
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Description

2-Chloromethyl-3-trifluoromethyl-phenol is an organic compound that contains both chlorine and trifluoromethyl functional groups attached to a phenol ring. This compound is used as an oxygen-containing building block in chemical synthesis .

Preparation Methods

The preparation of 2-Chloromethyl-3-trifluoromethyl-phenol involves several synthetic routes. One common method includes the trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical chemistry to introduce the trifluoromethyl group into the phenol ring. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Chloromethyl-3-trifluoromethyl-phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the trifluoromethyl group or reduce the phenol to a hydroxy group.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloromethyl-3-trifluoromethyl-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-trifluoromethyl-phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors .

Comparison with Similar Compounds

2-Chloromethyl-3-trifluoromethyl-phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the phenol ring, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

2-(chloromethyl)-3-(trifluoromethyl)phenol

InChI

InChI=1S/C8H6ClF3O/c9-4-5-6(8(10,11)12)2-1-3-7(5)13/h1-3,13H,4H2

InChI Key

YSDPRMUCAJVXJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CCl)C(F)(F)F

Origin of Product

United States

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